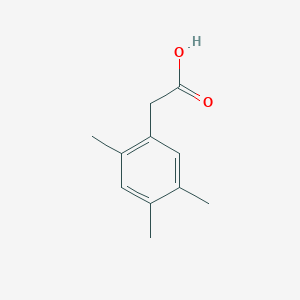

2-(2,4,5-trimethylphenyl)acetic acid

Description

The exact mass of the compound (2,4,5-Trimethylphenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4,5-trimethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,5-trimethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKVDNPUSPLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305630 | |

| Record name | 2,4,5-trimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-01-9 | |

| Record name | NSC171296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Framework and Structural Foundations Within Arylalkanoic Acids

Arylalkanoic acids are characterized by an aromatic ring linked to a carboxylic acid moiety via an alkyl chain. The structure-activity relationship (SAR) of these compounds is a cornerstone of their scientific exploration, revealing how subtle changes in their molecular architecture can profoundly influence their biological activity.

Key structural features that are generally considered critical for the activity of arylalkanoic acids include:

The Acidic Center: A carboxyl group is a common feature, acting as a center of acidity. pharmacy180.com

The Aromatic Ring: This provides a flat surface for interaction with biological targets.

The Alkyl Chain: The distance between the acidic center and the aromatic ring, typically one carbon atom, is often crucial for activity. pharmacy180.com

In the case of 2-(2,4,5-trimethylphenyl)acetic acid, the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions. This substitution pattern is expected to influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby potentially modulating its biological interactions in ways that are distinct from other isomers, such as the more commonly studied 2-(2,4,6-trimethylphenyl)acetic acid. ontosight.ai

Table 1: General Physicochemical Properties of Arylalkanoic Acids

| Property | General Characteristic |

|---|---|

| Physical State | Typically white or yellowish crystalline solids |

| Solubility | Generally insoluble or sparingly soluble in water; soluble in organic solvents like alcohol and methylene (B1212753) chloride. pharmacy180.com |

| Acidity (pKa) | Weakly acidic, with pKa values influenced by substituents on the aromatic ring. |

Prior Research Trajectories and Current Investigative Imperatives

Research into arylalkanoic acids has historically been driven by their therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This class of drugs primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov

The research trajectory for this class of compounds has broadly involved:

Synthesis of Analogues: Extensive efforts have been made to synthesize a wide array of derivatives to explore the impact of different substituents on the aromatic ring and the alkyl chain. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: These investigations have been pivotal in identifying the key molecular features responsible for the desired biological effects.

Pharmacological Profiling: Compounds are typically screened for a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai

Despite this extensive body of research on the broader class, a specific focus on 2-(2,4,5-trimethylphenyl)acetic acid is conspicuously absent. The current investigative imperative, therefore, is to initiate foundational research on this specific isomer to understand its unique chemical and biological profile.

Elucidating Research Gaps and Charting Future Directions for 2 2,4,5 Trimethylphenyl Acetic Acid Studies

Strategic Synthesis of the 2-(2,4,5-trimethylphenyl)acetic acid Core Structure

The formation of the fundamental 2-(2,4,5-trimethylphenyl)acetic acid framework can be achieved through two primary strategic approaches: either by attaching the acetic acid side chain to a pre-existing trimethylphenyl system or by first constructing the substituted aromatic ring and then introducing the necessary functional group.

A common and direct method for synthesizing phenylacetic acids involves the introduction of the acetic acid moiety onto the aromatic ring. One established pathway is the chloromethylation or bromomethylation of the corresponding aromatic compound (1,2,4-trimethylbenzene, also known as pseudocumene), followed by cyanation and subsequent hydrolysis of the resulting nitrile. google.com This classical multi-step process effectively converts the aromatic hydrocarbon into the desired carboxylic acid.

Another powerful technique involves the reaction of an aromatic compound with a sulfonyloxy-activated hydroxyethanoic acid derivative. google.comgoogle.com This method, often performed in the presence of an acid catalyst, allows for the direct alkylation of the aromatic ring with a precursor to the acetic acid side chain. google.com The resulting ester or nitrile can then be hydrolyzed to yield the final carboxylic acid. google.com

| Reaction | Starting Materials | Key Reagents | Product | Reference |

| Cyanide Route | 1,2,4-Trimethylbenzene (B165218) | 1. Chloromethylating/Bromomethylating agent2. Cyanide salt (e.g., KCN)3. H₂O, H⁺/OH⁻ (hydrolysis) | 2-(2,4,5-trimethylphenyl)acetic acid | google.com |

| Sulfonyloxy Route | 1,2,4-Trimethylbenzene, Sulfonyloxy-activated hydroxyethanoic acid derivative | Acid catalyst | 2-(2,4,5-trimethylphenyl)acetic acid derivative (ester/nitrile) | google.comgoogle.com |

For instance, a synthetic sequence could involve diazotization of an aniline (B41778) derivative, followed by Sandmeyer-type reactions to install specific groups. mdpi.com Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce additional aryl or alkyl groups. mdpi.com Once the 2,4,5-substituted aromatic core is assembled, a pre-existing functional group, such as a methyl group, can be converted into the acetic acid side chain. This is typically achieved through radical bromination (e.g., using N-bromosuccinimide) to form a benzyl (B1604629) bromide, followed by reaction with a cyanide source and final hydrolysis to the carboxylic acid. mdpi.com

| Step | Description | Typical Reagents | Reference |

| 1 | Construction of Aromatic Core | Diazotization reagents, Cross-coupling catalysts (e.g., Palladium complexes), Boronic acids | mdpi.comresearchgate.net |

| 2 | Side-Chain Functionalization | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | mdpi.com |

| 3 | Nitrile Formation | Potassium cyanide (KCN), Crown ether | mdpi.com |

| 4 | Hydrolysis | Acid (e.g., HBr in Acetic Acid) or Base (e.g., KOH) | mdpi.com |

Derivatization Reactions and Functional Group Transformations of 2-(2,4,5-trimethylphenyl)acetic acid Analogs

Once the core structure is obtained, it can serve as a versatile platform for generating a library of derivatives through various functional group transformations. These modifications can target either the carboxylic acid group or the aromatic ring.

The carboxylic acid moiety of 2-(2,4,5-trimethylphenyl)acetic acid is readily converted into other functional groups such as esters and amides. researchgate.net These transformations are fundamental in organic synthesis and allow for the modulation of the compound's physicochemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. researchgate.net Solid acid catalysts, like ion-exchange resins (e.g., Amberlyst-36), are also effective and offer advantages in terms of separation and reusability. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the use of coupling reagents to activate the carboxyl group and facilitate the formation of the amide bond under mild conditions. researchgate.net Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator such as 4-dimethylaminopyridine (B28879) (DMAP). berkeley.edu

| Transformation | Reactants | Key Reagents/Catalysts | Product | Reference |

| Esterification | Carboxylic acid, Alcohol | Acid catalyst (H₂SO₄), Solid acid catalyst (Amberlyst-36) | Ester | researchgate.net |

| Amidation | Carboxylic acid, Amine | Coupling agents (EDC, TCT), Activators (DMAP) | Amide | researchgate.netberkeley.edu |

The trimethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. msu.edu The reactivity and orientation of incoming electrophiles are governed by the existing substituents: the three methyl groups and the acetic acid side chain. libretexts.org

The methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org The acetic acid side chain (-CH₂COOH) is generally considered to be weakly deactivating but also acts as an ortho, para-director. The combined influence of these groups will determine the position of further substitution on the single available position on the aromatic ring. Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). ualberta.ca

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. msu.edu

Investigation of Reaction Mechanisms and Catalytic Pathways in Synthesis

Understanding the mechanisms of the synthetic reactions is key to optimizing conditions and improving yields. For instance, in Friedel-Crafts type reactions used for either constructing the aromatic core or for subsequent substitutions, the Lewis acid catalyst plays a pivotal role. It coordinates with the reactant (e.g., an alkyl halide or a sulfonyloxy derivative) to generate a highly reactive electrophile, such as a carbocation or a polarized complex. msu.edu

Electrophilic and Nucleophilic Reactivity of the Acetic Acid and Aromatic Components

The reactivity of 2-(2,4,5-trimethylphenyl)acetic acid is twofold, centered on the carboxylic acid group and the trimethyl-substituted phenyl ring.

The acetic acid component primarily undergoes reactions typical of carboxylic acids. The acidic proton can be readily abstracted by a base to form the corresponding carboxylate salt. The carbonyl group of the carboxylic acid is susceptible to nucleophilic attack, although it is less reactive than that of aldehydes or ketones. This reactivity allows for the formation of various derivatives. For instance, esterification can be achieved by reacting 2-(2,4,5-trimethylphenyl)acetic acid with an alcohol in the presence of an acid catalyst. Similarly, conversion to the more reactive acyl chloride can be accomplished using reagents like thionyl chloride (SOCl₂), which can then be readily converted to amides, esters, and other carboxylic acid derivatives through nucleophilic acyl substitution. libretexts.org

The aromatic component , the 2,4,5-trimethylphenyl group (also known as the pseudocumyl group), is an activated system towards electrophilic aromatic substitution. The three methyl groups are electron-donating, increasing the electron density of the benzene (B151609) ring and making it more susceptible to attack by electrophiles. rsc.org The directing effects of the substituents must be considered. The acetic acid group is a meta-director, while the methyl groups are ortho- and para-directors. libretexts.org Given the substitution pattern, electrophilic attack is most likely to occur at the vacant position 6, which is ortho to the methyl group at position 5 and para to the methyl group at position 2.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. libretexts.orgchemguide.co.uk

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. rushim.ru

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. google.com

The interplay of these activating and directing groups determines the regioselectivity of the substitution.

Oxidation and Reduction Pathways of the Trimethylphenylacetic Acid Framework

The 2-(2,4,5-trimethylphenyl)acetic acid molecule possesses two main sites for oxidation and reduction reactions: the trimethylphenyl ring and the carboxylic acid group.

Oxidation: The trimethylphenyl ring is susceptible to oxidation, particularly at the methyl groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the methyl groups to carboxylic acids. masterorganicchemistry.com The specific conditions of the reaction (temperature, concentration of the oxidizing agent) will determine the extent of the oxidation. For instance, oxidation of 1,2,4-trimethylbenzene (pseudocumene) can yield a mixture of dimethylbenzaldehydes and ultimately trimesic acid upon complete oxidation. masterorganicchemistry.com The atmospheric oxidation of 1,2,4-trimethylbenzene initiated by OH radicals has also been studied, leading to a variety of oxygenated products. rsc.orgcopernicus.orgresearchgate.net

Reduction: The carboxylic acid group is the primary site for reduction. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.netwikipedia.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. tdl.org Milder reducing agents are generally not effective for this transformation. The aromatic ring is generally resistant to reduction under these conditions.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation of Methyl Groups | KMnO₄, HNO₃ | Carboxylic acids (e.g., trimesic acid) |

| Reduction of Carboxylic Acid | LiAlH₄ | Primary alcohol |

Metal-Catalyzed and Organocatalytic Transformations

The structural features of 2-(2,4,5-trimethylphenyl)acetic acid and its derivatives allow for a variety of metal-catalyzed and organocatalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Transformations: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to the aromatic ring. nih.govdatapdf.com For these reactions to occur, the aromatic ring of 2-(2,4,5-trimethylphenyl)acetic acid would typically need to be functionalized with a halide (e.g., Br, I) or a triflate group to act as the electrophilic partner. Alternatively, the corresponding boronic acid or ester could be prepared to serve as the nucleophilic partner in Suzuki-Miyaura coupling reactions. google.com Palladium-catalyzed α-arylation of the acetic acid moiety is also a known transformation for related phenylacetic acid derivatives, which involves the formation of a dienolate intermediate. nih.govorganic-chemistry.org

Organocatalytic Transformations: Organocatalysis offers a metal-free alternative for asymmetric synthesis. While specific examples involving 2-(2,4,5-trimethylphenyl)acetic acid are not extensively documented, the principles of organocatalysis can be applied to its derivatives. For instance, the enolizable protons of the acetic acid moiety could participate in organocatalytic Michael additions to α,β-unsaturated carbonyl compounds. nih.govrsc.orgresearchgate.net Chiral organocatalysts, such as proline derivatives or chiral thioureas, can be employed to achieve high enantioselectivity in such reactions. The bulky trimethylphenyl group may exert significant steric influence on the stereochemical outcome of these transformations.

Supramolecular Interactions and Self-Assembly Potential

The presence of the carboxylic acid group in 2-(2,4,5-trimethylphenyl)acetic acid makes it a prime candidate for forming supramolecular structures through hydrogen bonding. Aromatic carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-head fashion. researchgate.net

The self-assembly behavior of aromatic carboxylic acids can be influenced by factors such as solvent polarity and the presence of co-crystallizing agents. researchgate.net The specific substitution pattern of the three methyl groups on the phenyl ring in 2-(2,4,5-trimethylphenyl)acetic acid will also play a role in directing the self-assembly process by influencing the packing of the molecules in the crystal lattice.

| Interaction Type | Description |

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups, often leading to dimer formation. researchgate.net |

| C-H···O Interactions | Weaker hydrogen bonds between the aromatic or methyl C-H groups and the carbonyl oxygen. core.ac.uk |

| π-π Stacking | Non-covalent interaction between the aromatic rings of adjacent molecules. |

Advanced Characterization Techniques and Theoretical Studies of 2 2,4,5 Trimethylphenyl Acetic Acid

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR, Raman), and X-ray Diffraction provide detailed information on connectivity, molecular weight, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. While specific experimental spectra for 2-(2,4,5-trimethylphenyl)acetic acid are not widely published, its NMR parameters can be accurately predicted using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT). nih.govresearchgate.net These calculations provide valuable insights into the electronic environment of each nucleus.

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the three methyl (-CH₃) group protons. The chemical shifts of the two aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. The methylene protons adjacent to both the aromatic ring and the carboxylic acid group would likely appear as a singlet. The three methyl groups, being in distinct positions (ortho, meta, para relative to the acetic acid moiety), are predicted to have slightly different chemical shifts.

The ¹³C NMR spectrum provides information on the carbon framework. Key predicted resonances include the carbonyl carbon of the carboxylic acid group (typically in the 170-180 ppm region), the aromatic carbons (with quaternary carbons appearing at lower field than protonated carbons), the methylene carbon, and the three distinct methyl carbons.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Position 3) | ~6.9 | s |

| Aromatic-H (Position 6) | ~7.0 | s |

| -CH₂- | ~3.6 | s |

| -CH₃ (Position 2) | ~2.2 | s |

| -CH₃ (Position 4) | ~2.2 | s |

| -CH₃ (Position 5) | ~2.1 | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~178 |

| Aromatic C-1 | ~132 |

| Aromatic C-2 | ~135 |

| Aromatic C-3 | ~133 |

| Aromatic C-4 | ~136 |

| Aromatic C-5 | ~134 |

| Aromatic C-6 | ~130 |

| -CH₂- | ~39 |

| -CH₃ (Position 2) | ~19 |

| -CH₃ (Position 4) | ~19 |

Note: Predicted values are estimates based on computational models and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For 2-(2,4,5-trimethylphenyl)acetic acid (C₁₂H₁₆O₂), the calculated molecular weight is approximately 192.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

The fragmentation of phenylacetic acids is well-characterized. The most prominent fragmentation pathways for this compound would likely involve:

Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carbonyl carbon, resulting in the loss of a •COOH radical (45 Da) and formation of a stable trimethylbenzyl cation at m/z 147.

Formation of a tropylium (B1234903) ion: The trimethylbenzyl cation (m/z 147) may undergo rearrangement to a highly stable trimethyltropylium ion.

Loss of water: A fragmentation involving the loss of H₂O (18 Da) from the molecular ion can also occur, leading to a peak at m/z 174.

Expected Major Fragments in Mass Spectrometry

| m/z Value | Identity | Description |

|---|---|---|

| 192 | [M]⁺ | Molecular Ion |

| 174 | [M - H₂O]⁺ | Loss of water from the molecular ion |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by detecting the vibrations of its chemical bonds.

The FTIR spectrum of 2-(2,4,5-trimethylphenyl)acetic acid is expected to be dominated by several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to moderate absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid group is expected to appear in the 1210-1320 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid |

| 3010-3050 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methylene & Methyl |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

While a published crystal structure for 2-(2,4,5-trimethylphenyl)acetic acid was not identified in the surveyed literature, analysis of related phenylacetic acid structures suggests common solid-state features. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between their carboxyl groups (O-H···O=C). The geometry of the molecule, including the planarity of the benzene ring and the orientation of the acetic acid side chain, would be precisely determined through such an analysis. DFT calculations can provide an optimized gas-phase geometry, which serves as a reliable model for the molecular structure in the absence of experimental XRD data.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides profound insights into molecular properties that can be difficult to measure experimentally. Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to predict electronic structure, reactivity, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

DFT calculations are widely used to investigate the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For 2-(2,4,5-trimethylphenyl)acetic acid, the MEP map is expected to show a high negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic interaction, and a positive potential (blue) around the acidic hydrogen.

DFT calculations can also predict various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactive nature.

Calculated Quantum Chemical Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability |

| Electronegativity | χ | Electron-attracting power |

| Chemical Hardness | η | Resistance to change in electron distribution |

These theoretical studies complement experimental data, providing a complete picture of the molecule's structure and behavior at an electronic level.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential Surface (MEPS) Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eumalayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org

For 2-(2,4,5-trimethylphenyl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich trimethylphenyl ring, which is activated by the electron-donating methyl groups. The LUMO, conversely, would likely be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group, which is an electron-accepting region. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. scirp.org Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these orbitals and predict the molecule's reactive behavior. irjweb.comresearchgate.net

Table 1: Theoretical Frontier Molecular Orbital Parameters for 2-(2,4,5-trimethylphenyl)acetic acid

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.29 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.48 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com |

| Chemical Hardness (η) | 2.24 | Measures resistance to change in electron distribution; related to the energy gap. |

| Electronegativity (χ) | 4.05 | Measures the power of the molecule to attract electrons. |

Note: The values presented are hypothetical, based on typical DFT calculations for similar aromatic carboxylic acids, and serve to illustrate the parameters derived from FMO analysis.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule, allowing for the identification of electron-rich and electron-poor regions. acadpubl.eubhu.ac.in This is crucial for understanding and predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. malayajournal.org The MEPS is mapped onto an electron density isosurface, with different colors indicating varying electrostatic potential values. bhu.ac.inresearchgate.net

In the MEPS of 2-(2,4,5-trimethylphenyl)acetic acid, regions of negative electrostatic potential (typically colored red) are expected around the oxygen atoms of the carboxylic acid group. These areas are rich in electrons and represent the most likely sites for electrophilic attack. bhu.ac.innih.gov Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms of the methyl groups. researchgate.net The acidic proton's region of high positive potential is particularly significant, as it indicates the site for nucleophilic attack and deprotonation. nih.govresearchgate.net The aromatic ring itself would present a region of moderate negative potential above and below the plane of the ring, characteristic of π-systems.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of potential reaction mechanisms involving 2-(2,4,5-trimethylphenyl)acetic acid. By mapping the potential energy surface for a given reaction, researchers can identify the most energetically favorable pathway, locate transition state structures, and calculate activation energies. This information is vital for understanding reaction kinetics and predicting product formation.

For instance, theoretical studies could elucidate the mechanism of esterification of 2-(2,4,5-trimethylphenyl)acetic acid with an alcohol. Such a study would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Another relevant area of study is the catabolism of phenylacetic acid derivatives, which can involve steps like CoA-ligation followed by ring epoxidation. nih.gov Theoretical modeling can help understand the enzyme-substrate interactions and the energetics of each step in such a metabolic pathway. For example, studies on the synthesis of related phenylacetic acid derivatives have detailed multi-step processes, including hydrolysis and coupling reactions, which could be modeled to optimize conditions and understand mechanistic details. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for a Reaction Pathway of 2-(2,4,5-trimethylphenyl)acetic acid

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Protonation | Protonation of the carbonyl oxygen of the carboxylic acid. | 5.2 |

| Step 2: Nucleophilic Attack | Attack of methanol (B129727) on the protonated carbonyl carbon to form a tetrahedral intermediate. | 15.8 |

| Step 3: Proton Transfer | Intramolecular proton transfer from the incoming alcohol to one of the hydroxyl groups. | 8.1 |

| Step 4: Water Elimination | Elimination of a water molecule to form the protonated ester. | 12.5 |

Note: This table represents a hypothetical acid-catalyzed esterification reaction. The values are illustrative of the data generated from theoretical studies on reaction pathways.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting various spectroscopic parameters of molecules. researchgate.netresearchgate.net These theoretical predictions can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational model and confirm the molecular structure.

For 2-(2,4,5-trimethylphenyl)acetic acid, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For example, the characteristic stretching frequencies of the carbonyl group (C=O) and the hydroxyl group (O-H) of the carboxylic acid can be calculated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra. The accuracy of these predictions helps in the assignment of signals in complex spectra and confirms the optimized molecular geometry obtained from the calculations. The strong correlation between calculated and experimental spectroscopic data provides a high degree of confidence in the theoretical model, which can then be used to reliably predict other molecular properties. researchgate.net

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data for 2-(2,4,5-trimethylphenyl)acetic acid

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|---|

| IR Frequency (cm-1) | O-H stretch (carboxylic acid) | 3050 (scaled) | 2500-3300 (broad) |

| IR Frequency (cm-1) | C=O stretch (carboxylic acid) | 1715 (scaled) | 1700-1725 |

| ¹H NMR Chemical Shift (ppm) | -COOH | 11.5 | 10.0-13.0 |

| ¹H NMR Chemical Shift (ppm) | Ar-CH3 | 2.2 - 2.4 | 2.1 - 2.5 |

| ¹³C NMR Chemical Shift (ppm) | -COOH | 178 | 175-185 |

Note: Predicted values are illustrative and depend on the specific level of theory and basis set used in the calculation. Experimental values are typical ranges for the respective functional groups.

Analytical Methodologies for Isolation, Identification, and Quantification in Research Studies

Chromatographic Separation Techniques for Purity Assessment and Mixture Resolution

Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from a mixture for subsequent identification and quantification. amazonaws.com For a compound like 2-(2,4,5-trimethylphenyl)acetic acid, both liquid and gas chromatography techniques are applicable, each with its own set of requirements and advantages.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. The development of a successful HPLC method involves the careful optimization of several parameters to achieve efficient separation. amazonaws.com

For phenylacetic acid derivatives, reverse-phase (RP) HPLC is the most common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.netpensoft.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated, less polar form, which improves peak shape and retention. amazonaws.comsielc.comsielc.com Detection is commonly performed using a UV/VIS detector, as the aromatic ring of the compound absorbs ultraviolet light. researchgate.netpensoft.net The method can be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and linearity. researchgate.netjchr.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reverse-Phase (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Stationary Phase (Column) | C18 (e.g., 250 x 4.6mm, 5µm) | Provides a nonpolar surface for interaction with the analyte. jchr.org |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Phosphoric or Formic Acid) | Elutes the compound from the column; acid suppresses ionization of the carboxyl group. sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. researchgate.netjchr.org |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. researchgate.netjchr.org |

| Detector | UV/VIS Detector (e.g., at 210-225 nm) | Quantifies the analyte based on its absorbance of UV light. researchgate.netjchr.org |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, carboxylic acids like 2-(2,4,5-trimethylphenyl)acetic acid are generally not volatile enough for direct GC analysis due to the polarity of the carboxyl group. Therefore, a chemical modification step known as derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.net

Once derivatized, the compound can be separated on a GC column, typically a capillary column with a nonpolar stationary phase such as 5%-phenyl-95%-dimethylpolysiloxane. Coupling the GC system to a Mass Spectrometer (MS) provides a highly sensitive and specific detector. GC-MS allows for the identification of the compound based on its unique mass spectrum, which is a fragmentation pattern generated upon electron impact ionization. nih.govmdpi.com This combination is a definitive tool for structural confirmation. nih.gov

To achieve faster analysis times and higher resolution, advanced chromatographic techniques can be employed. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency. sielc.comsielc.com This results in significantly reduced run times and improved sensitivity compared to conventional HPLC.

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a substantial increase in separation power. shimadzu.com In this technique, effluent from a primary GC column is systematically trapped and then rapidly injected onto a second, orthogonal column with a different selectivity. The result is a highly detailed two-dimensional chromatogram that can resolve compounds that would otherwise co-elute in a one-dimensional separation. shimadzu.com When coupled with a mass spectrometer, GC×GC-MS is one of the most powerful analytical tools for the detailed characterization of complex mixtures.

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. It aims to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov For GC analysis, derivatization is an additional key step to enhance the chromatographic properties of the target compound. researchgate.net

The extraction of 2-(2,4,5-trimethylphenyl)acetic acid from its matrix is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, the pH of the aqueous sample is adjusted to be acidic, which protonates the carboxylic acid group, making it more soluble in organic solvents like diethyl ether or dichloromethane. google.commdpi.com The organic layer containing the analyte is then separated, dried, and the solvent is evaporated. google.com

For trace analysis, a pre-concentration step is often necessary to increase the analyte's concentration to a level above the instrument's limit of detection. mdpi.com This can be achieved by evaporating a large volume of the extraction solvent or by using SPE, where the analyte is first adsorbed onto a solid sorbent from a large sample volume and then eluted with a small volume of a strong solvent. mdpi.com Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may also be adapted for extracting such analytes from complex matrices, involving an initial extraction with an organic solvent followed by a cleanup step to remove interferences. scielo.br

Derivatization is a chemical reaction that modifies the analyte to create a derivative with properties more suitable for a given analytical technique, particularly GC. researchgate.net The primary goals of derivatizing carboxylic acids are to increase their volatility and thermal stability by masking the polar carboxyl group. gcms.cz

Two common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). researchgate.net

Silylation : This is one of the most prevalent methods, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. researchgate.net The resulting TMS ester is significantly more volatile and less prone to adsorption in the GC system. gcms.cz

Alkylation/Esterification : This process converts the carboxylic acid into an ester, most commonly a methyl ester. gcms.cz Diazomethane provides a rapid and quantitative method for forming methyl esters, though it is a hazardous reagent. researchgate.net Alternatively, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. gcms.cz Reagents like pentafluorobenzyl bromide (PFBBr) can also be used to form derivatives that are highly sensitive to Electron Capture Detection (ECD), which is beneficial for trace-level quantification. researchgate.netgcms.cz

| Reaction Type | Reagent(s) | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, TMCS, BSA | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability; reagents are volatile and produce volatile byproducts. gcms.cz |

| Alkylation (Esterification) | Diazomethane | Methyl ester | Fast, clean, and quantitative reaction. researchgate.net |

| Alkylation (Esterification) | Alcohol + Acid Catalyst (e.g., HCl) | Alkyl ester | Uses common and stable reagents. gcms.cz |

| Alkylation (Esterification) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Creates derivatives highly suitable for sensitive Electron Capture Detection (ECD). researchgate.netgcms.cz |

Integration of Hyphenated Techniques for Comprehensive Chemical Profiling

The comprehensive chemical profiling of "2-(2,4,5-trimethylphenyl)acetic acid" in complex research samples necessitates analytical strategies that offer both high-resolution separation and unambiguous identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for achieving this level of detail. iosrjournals.orgnih.gov These integrated systems provide a multidimensional analysis, enhancing sensitivity, selectivity, and the ability to elucidate the structures of target analytes and co-eluting compounds.

In the context of analyzing substituted phenylacetic acids like 2-(2,4,5-trimethylphenyl)acetic acid, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are particularly powerful. iosrjournals.orgnih.gov These methods allow for the separation of isomeric compounds and provide rich structural information for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-(2,4,5-trimethylphenyl)acetic acid, derivatization is typically required to increase volatility and thermal stability. The coupling of GC with MS allows for the separation of complex mixtures with high efficiency, followed by mass analysis for identification based on characteristic fragmentation patterns. nih.gov

Detailed Research Findings: In studies involving the profiling of secondary metabolites from biological matrices, GC-MS is a cornerstone for identifying organic acids. nih.gov For instance, the analysis of structurally similar aromatic acids has demonstrated the capability of GC-MS to resolve isomers based on their retention times and to provide unique mass spectra for each. nih.gov The mass spectrum of a derivatized trimethylphenylacetic acid isomer would be expected to show a distinct molecular ion peak and specific fragment ions corresponding to the loss of the derivatizing group and fragmentation of the aromatic ring, aiding in its specific identification.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.net The combination of liquid chromatography's separation power with the sensitivity and specificity of mass spectrometry makes it ideal for the analysis of complex mixtures. researchgate.netnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides more detailed structural information through collision-induced dissociation. nih.gov

Detailed Research Findings: Research focused on the analysis of isomeric carboxylic acids has shown that LC-MS/MS is highly effective for their differentiation and quantification. researchgate.netresearchgate.net The separation of positional isomers of substituted phenylacetic acids can be achieved by optimizing the chromatographic conditions, such as the mobile phase composition and the type of stationary phase. researchgate.net The subsequent MS/MS analysis provides unique fragmentation patterns for each isomer, allowing for their unambiguous identification even when they co-elute. researchgate.net For 2-(2,4,5-trimethylphenyl)acetic acid, an LC-MS/MS method would likely involve reversed-phase chromatography followed by electrospray ionization (ESI) in negative mode, which is suitable for carboxylic acids. researchgate.net

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Full Scan and Product Ion Scan (MS/MS) |

| Collision Energy | Optimized for the precursor ion of the analyte |

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR provides an unparalleled level of structural detail by directly coupling the separation power of HPLC with the structure-elucidating capabilities of NMR spectroscopy. This technique is particularly valuable for the unambiguous identification of novel compounds or for distinguishing between closely related isomers where mass spectrometry data may be insufficient.

Detailed Research Findings: While specific studies on 2-(2,4,5-trimethylphenyl)acetic acid using LC-NMR are not readily available, the application of LC-NMR in the analysis of drug metabolites and natural products demonstrates its potential. iosrjournals.org For a comprehensive profile, fractions from the HPLC can be collected and analyzed offline by NMR, or in more advanced setups, the eluent can be directly passed through an NMR flow cell. The resulting NMR spectra provide detailed information about the proton and carbon environments within the molecule, allowing for the definitive assignment of the substitution pattern on the phenyl ring and the confirmation of the acetic acid side chain.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block in Multi-Step Organic Synthesis

There is no specific information documented in scientific literature regarding the use of 2-(2,4,5-trimethylphenyl)acetic acid as a key building block in multi-step organic synthesis. Phenylacetic acid derivatives, in general, are widely used as starting materials for more complex molecules. researchgate.netmdpi.com However, research detailing synthetic pathways that specifically employ the 2,4,5-trimethylphenyl isomer is absent.

Investigation in Polymer Science and Functional Materials Development

There is no available research on the investigation or application of 2-(2,4,5-trimethylphenyl)acetic acid in the field of polymer science or the development of functional materials. While related compounds like 2,4,5-Trifluorophenylacetic acid have been used as additives in materials science applications such as perovskite solar cells, similar studies for the trimethylphenyl variant have not been published. ossila.com

Q & A

Q. What are the established synthetic routes for 2-(2,4,5-trimethylphenyl)acetic acid, and how can reaction conditions be optimized?

The primary synthetic method involves alkylation or carboxylation of 2,4,5-trimethylbenzene derivatives. A patented route (Application No. 3063/DELNP/2004 A) describes coupling trimethylphenyl precursors with acetic acid derivatives under catalytic conditions . Optimization may include:

- Varying catalysts (e.g., palladium or acid catalysts) to improve yield.

- Adjusting temperature (80–120°C) and solvent polarity (e.g., DMSO or chloroform) to enhance reaction efficiency.

- Monitoring reaction progress via TLC or HPLC to identify intermediate stages.

Q. What physicochemical properties are critical for handling and storage of this compound?

Key properties include:

- Melting Point : 121–125°C (reported range; confirm via differential scanning calorimetry) .

- Solubility : Slightly soluble in chloroform, DMSO, and methanol; use sonication or heating for dissolution .

- Storage : Seal in dry, inert containers at room temperature to prevent hydrolysis or oxidation .

Q. What safety protocols are essential for laboratory work with this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Hazard Mitigation : The compound is classified as an irritant (Risk Code R41); neutralize spills with sodium bicarbonate .

- First Aid : Flush eyes with water for 15 minutes and seek medical attention for skin contact .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. chloro substituents) influence biological activity compared to auxin analogs?

Methyl groups enhance lipophilicity, potentially altering membrane permeability compared to chlorinated analogs like 2,4,5-T (a synthetic auxin) . Methodological approaches include:

- Comparative Bioassays : Test plant growth inhibition in Arabidopsis or rice models.

- QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with herbicidal activity .

Q. What advanced analytical techniques are effective for characterizing purity and structural integrity?

- NMR Spectroscopy : Analyze methyl proton environments (δ 2.1–2.5 ppm for aromatic methyl groups) and carboxyl proton shifts (δ 12–13 ppm) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30 v/v) and ESI-MS for mass confirmation (expected [M-H]⁻ at m/z 207) .

- X-ray Crystallography : Resolve crystal packing (triclinic system, space group P1) for absolute configuration validation .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point variations)?

- Validation Experiments : Replicate synthesis and purification steps (e.g., recrystallization from ethanol/water).

- Cross-Referencing : Compare data from peer-reviewed journals, patents, and NIST standards .

- Purity Assessment : Use Karl Fischer titration to rule out moisture effects on melting point .

Q. What strategies are employed to study environmental degradation pathways and byproducts?

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C; analyze via LC-MS for breakdown products (e.g., trimethylphenol derivatives) .

- Photolysis Experiments : Expose to UV light (254 nm) and identify radicals via EPR spectroscopy.

- Microbial Degradation : Screen soil microbiota for metabolic pathways using stable isotope probing (¹³C-labeled acetic acid moiety) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.